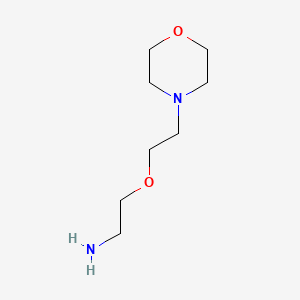

4-((2-Aminoethoxy)ethyl)morpholine

Descripción general

Descripción

4-((2-Aminoethoxy)ethyl)morpholine is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-((2-Aminoethoxy)ethyl)morpholine can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products suitable for various applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic displacement in reactions with electrophilic agents. Key examples include:

Reaction with Chlorinated Phosphazenes

In a study involving structurally similar 4-(2-aminoethyl)morpholine, the amine group underwent nucleophilic substitution with hexachlorocyclotriphosphazene (HCCP) in tetrahydrofuran (THF) using triethylamine (TEA) as a base . The reaction proceeded via a geminal substitution mechanism, confirmed by 31P NMR spectroscopy, where four chlorine atoms on the phosphazene ring were replaced by morpholine-ethylamine groups.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Triethylamine (TEA) |

| Temperature | Room temperature (4 days) |

| Yield | Moderate (purified via column chromatography) |

Alkylation and Acylation

The primary amine group is susceptible to alkylation or acylation under standard conditions:

Halogenation and Mesylation

In a patent detailing morpholine derivatives, analogous primary amines underwent halogenation (Cl, Br, I) or mesylation (tosyl, mesyl groups) using reagents like thionyl chloride or methanesulfonyl chloride . For example:

-

Halogenation : Reaction with SOCl₂ in dichloromethane at −15°C to 55°C yielded chlorinated derivatives.

-

Mesylation : Methanesulfonyl chloride in pyridine produced sulfonated intermediates.

Typical Workup : Excess acid neutralized with NaOH or TEA .

Reductive Amination

In a catalytic reductive amination protocol, morpholine derivatives reacted with carboxylic acids in toluene using phenylsilane and zinc acetate . While not explicitly reported for 4-((2-aminoethoxy)ethyl)morpholine, its primary amine group could theoretically undergo similar transformations.

Generalized Reaction Pathway :

-

Amidation : Carboxylic acid + amine → Amide intermediate.

-

Reduction : Amide → Amine via phenylsilane/Zn(OAc)₂.

Thermal and Stability Data

Though stability studies are sparse, the compound’s boiling point (266.9°C) and flash point (115.2°C) suggest moderate thermal stability. Storage under inert conditions is advisable to prevent oxidation of the amine group.

Aplicaciones Científicas De Investigación

Biomedical Research

Fluorescent Probes for Cellular Imaging

One of the prominent applications of 4-((2-Aminoethoxy)ethyl)morpholine is in the synthesis of lysosome-targetable fluorescent probes for imaging hydrogen sulfide (H₂S) in living cells. H₂S plays a crucial role in cellular signaling, and its visualization is vital for understanding various physiological and pathological processes. The compound facilitates the effective imaging of H₂S through fluorescence microscopy, allowing researchers to study its dynamics within cellular environments.

Pharmaceutical Research

RET Kinase Inhibition

this compound has been identified as a potential inhibitor of RET kinase, which is implicated in several cancers. The compound's ability to inhibit RET kinase can disrupt critical pathways involved in cell growth and differentiation. This inhibition presents a promising avenue for developing new cancer therapies targeting RET-driven tumors.

Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical products. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for creating complex organic molecules necessary for drug development. Researchers have reported that utilizing this compound in synthetic routes can lead to the discovery of new therapeutic agents.

Synthetic Chemistry

Organic Synthesis Applications

In synthetic chemistry, this compound is used to create novel compounds such as 1,8-naphthalimide conjugated Troger’s bases. These derivatives exhibit interesting properties that can be exploited in various applications, including photophysical studies and potential therapeutic uses.

Summary Table of Applications

| Field | Application | Outcome/Significance |

|---|---|---|

| Biomedical Research | Fluorescent probes for H₂S imaging | Enhanced visualization of cellular processes involving H₂S |

| Pharmaceutical Research | RET kinase inhibition | Potential development of targeted cancer therapies |

| Synthetic Chemistry | Synthesis of pharmaceutical intermediates | Creation of complex organic molecules for drug development |

Case Studies

Case Study 1: Imaging Hydrogen Sulfide

In a study focusing on cellular imaging, researchers synthesized a fluorescent probe using this compound to visualize H₂S levels in live cells. The results indicated that the probe could effectively target lysosomes, providing insights into the role of H₂S in cellular metabolism and signaling pathways.

Case Study 2: Development of RET Kinase Inhibitors

A collaborative research effort aimed at developing RET kinase inhibitors utilized this compound as a starting material. Subsequent testing demonstrated that derivatives of this compound exhibited significant inhibitory activity against RET kinase, suggesting its potential as a lead compound for anti-cancer drug development.

Mecanismo De Acción

The mechanism of action of 4-((2-Aminoethoxy)ethyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity. In biological systems, it may target lysosomes, facilitating the delivery of therapeutic agents to these organelles .

Comparación Con Compuestos Similares

Similar Compounds

Morpholine: A simpler analog with similar structural features but lacking the aminoethoxy group.

4-(2-Aminoethyl)morpholine: Another derivative with an aminoethyl group instead of an aminoethoxy group

Uniqueness

4-((2-Aminoethoxy)ethyl)morpholine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile building block in synthetic chemistry and its applications in various scientific fields highlight its importance .

Actividad Biológica

4-((2-Aminoethoxy)ethyl)morpholine, a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its implications in cancer treatment. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against cancer cells, and relevant case studies.

This compound has the molecular formula and a CAS number of 20207-13-0. It is characterized by the presence of a morpholine ring and an aminoethoxy side chain, which contribute to its biological properties.

Recent studies indicate that this compound functions primarily as a RET kinase inhibitor . The RET kinase plays a crucial role in various signaling pathways involved in cell proliferation and differentiation. Inhibition of RET can lead to altered cellular behaviors, particularly in cancerous cells, thereby providing a therapeutic avenue for cancer treatment.

Anticancer Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. For instance, studies show that this compound effectively inhibits the growth of breast cancer cells by disrupting CREB-mediated gene transcription, a pathway often hijacked by tumors for growth and survival .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | CREB inhibition |

| SUIT-2 | 15 | RET kinase inhibition |

| HT-29 | 12 | Induction of apoptosis |

Safety Profile

Despite its promising activity, safety assessments indicate that this compound can be harmful if ingested or if it comes into contact with skin. The compound is classified as harmful with acute toxicity warnings .

Study on Cancer Cell Lines

In a recent study evaluating the effects of various compounds on breast cancer cells, this compound was found to significantly reduce cell viability at low micromolar concentrations. This study highlighted its potential as a lead compound for developing new anticancer therapies targeting RET kinase pathways .

Comparative Analysis with Other Compounds

Comparative studies with established chemotherapeutics like cisplatin revealed that while this compound showed lower potency against certain cell lines, it exhibited unique mechanisms that could complement existing treatments. For example, it was more effective in inducing apoptosis in specific cancer types compared to traditional agents .

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound | MDA-MB-231 IC50 (µM) | SUIT-2 IC50 (µM) | Mechanism |

|---|---|---|---|

| Cisplatin | 5 | 10 | DNA cross-linking |

| This compound | 10 | 15 | RET kinase inhibition |

Propiedades

IUPAC Name |

2-(2-morpholin-4-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c9-1-5-11-6-2-10-3-7-12-8-4-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWGSSVJMXOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174055 | |

| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20207-13-0 | |

| Record name | 2-[2-(4-Morpholinyl)ethoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20207-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020207130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-aminoethoxy)ethyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KL5GGM6DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.